molecular formula C16H19F3N2O2 B2825258 1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2320174-75-0

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2825258
CAS RN: 2320174-75-0
M. Wt: 328.335
InChI Key: JRSTUJSYZYBZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is implicated in the development of various B-cell malignancies.

Mechanism of Action

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea selectively binds to the active site of BTK, preventing its phosphorylation and subsequent downstream signaling events. This leads to decreased B-cell activation, proliferation, and survival. This compound also modulates the activity of other signaling pathways involved in B-cell receptor signaling, such as PI3K and AKT.
Biochemical and physiological effects:
This compound has been shown to decrease B-cell activation, proliferation, and survival in preclinical studies. It also modulates the activity of other signaling pathways involved in B-cell receptor signaling, such as PI3K and AKT. This compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea has several advantages for lab experiments, including its high selectivity for BTK and its good pharmacokinetic properties. However, this compound has limitations, including its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For 1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea include further preclinical studies to determine its safety and efficacy in various B-cell malignancies and autoimmune diseases. Clinical trials are also needed to evaluate its therapeutic potential in humans. Additionally, this compound could be combined with other therapies to improve its efficacy and overcome potential resistance mechanisms. Finally, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties is an area of active research.

Synthesis Methods

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea can be synthesized through a multistep process, starting with the reaction of 4-(trifluoromethyl)phenyl isocyanate with 1,7-dibromoheptane to obtain the corresponding spirocyclic intermediate. This intermediate is then reacted with N,N-dimethylcarbamoyl chloride and triethylamine to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also been studied as a potential therapy for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This compound has been shown to selectively inhibit BTK, leading to decreased B-cell activation, proliferation, and survival. It also modulates the activity of other signaling pathways involved in B-cell receptor signaling, such as PI3K and AKT.

properties

IUPAC Name

1-(7-oxaspiro[3.5]nonan-3-yl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c17-16(18,19)11-1-3-12(4-2-11)20-14(22)21-13-5-6-15(13)7-9-23-10-8-15/h1-4,13H,5-10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSTUJSYZYBZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.